molecular formula C21H17ClN2O3 B3865323 2-(4-chlorophenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide

2-(4-chlorophenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide

Cat. No. B3865323
M. Wt: 380.8 g/mol
InChI Key: ALETXSQRNUQMNR-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide, also known as PAC, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. PAC is a hydrazide derivative that has been synthesized and studied for its potential use as a bioactive agent.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in cells. 2-(4-chlorophenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-(4-chlorophenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide has also been shown to inhibit the activity of various kinases, which are enzymes that play important roles in cell signaling pathways.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide has been shown to have various biochemical and physiological effects, depending on the application. In medicine, 2-(4-chlorophenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for preventing the growth and spread of cancer. 2-(4-chlorophenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide has also been shown to have antibacterial and antifungal effects, which may be due to its ability to inhibit the activity of enzymes and proteins in these organisms.
In agriculture, 2-(4-chlorophenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide has been shown to inhibit the growth of various weed species, which may be due to its ability to interfere with the growth and development of these plants. 2-(4-chlorophenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide has also been shown to have growth-regulating effects on crops, which may be due to its ability to modulate various signaling pathways in these plants.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-chlorophenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide is that it is relatively easy to synthesize and purify, which makes it a useful compound for laboratory experiments. 2-(4-chlorophenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide is also stable under a wide range of conditions, which makes it suitable for use in various applications.
One limitation of 2-(4-chlorophenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different systems. 2-(4-chlorophenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide is also relatively insoluble in water, which may limit its usefulness in certain applications.

Future Directions

There are several future directions for research on 2-(4-chlorophenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective applications in medicine, agriculture, and materials science. Another direction is to explore the potential of 2-(4-chlorophenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide as a drug delivery system, as it has been shown to have good biocompatibility and stability. Additionally, further studies are needed to evaluate the safety and toxicity of 2-(4-chlorophenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide in different systems, which is important for its potential use as a bioactive agent.

Scientific Research Applications

2-(4-chlorophenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-(4-chlorophenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide has been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. 2-(4-chlorophenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide has also been studied for its potential use as an antibacterial and antifungal agent.
In agriculture, 2-(4-chlorophenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of various weed species. 2-(4-chlorophenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide has also been studied for its potential use as a growth regulator for crops.
In materials science, 2-(4-chlorophenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide has been studied for its potential use as a corrosion inhibitor for metals and alloys.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3/c22-17-9-11-18(12-10-17)26-15-21(25)24-23-14-16-5-4-8-20(13-16)27-19-6-2-1-3-7-19/h1-14H,15H2,(H,24,25)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALETXSQRNUQMNR-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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